molecular formula C5H7F3O B8560464 4,4,4-Trifluoro-3-methylbut-2-en-1-ol CAS No. 59867-95-7

4,4,4-Trifluoro-3-methylbut-2-en-1-ol

Cat. No. B8560464
CAS RN: 59867-95-7
M. Wt: 140.10 g/mol
InChI Key: ZPBBVQXFDRDVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193228B2

Procedure details

Benzyl 4,4,4-trifluoro-3-methylbut-2-enoate (1.87 g, 7.67 mmol) in diethyl ether (5 mL) was added dropwise to a suspension of LAH (291 mg, 1.67 mmol) in diethyl ether (10 mL). After stirring at −78° C. for 10 min and at 0° C. for a further 30 min, the reaction mixture was filtered through cotton, quenched with sodium potassium tartrate and stirred vigorously until layers separated. The aqueous phase was extracted with diethyl ether. The combined ethereal layers were dried (magnesium sulfate) and concentrated in vacuo to afford 4,4,4-trifluoro-3-methylbut-2-en-1-ol which was used in the subsequent step without further purification.
Name
Benzyl 4,4,4-trifluoro-3-methylbut-2-enoate
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([CH3:15])=[CH:4][C:5](OCC1C=CC=CC=1)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[F:1][C:2]([F:17])([F:16])[C:3]([CH3:15])=[CH:4][CH2:5][OH:6] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Benzyl 4,4,4-trifluoro-3-methylbut-2-enoate
Quantity
1.87 g
Type
reactant
Smiles
FC(C(=CC(=O)OCC1=CC=CC=C1)C)(F)F
Name
Quantity
291 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 10 min and at 0° C. for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through cotton
CUSTOM
Type
CUSTOM
Details
quenched with sodium potassium tartrate
STIRRING
Type
STIRRING
Details
stirred vigorously until layers
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal layers were dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=CCO)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.